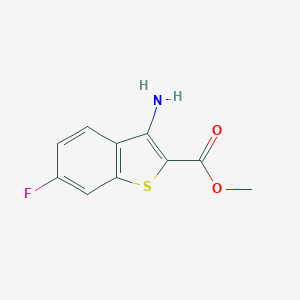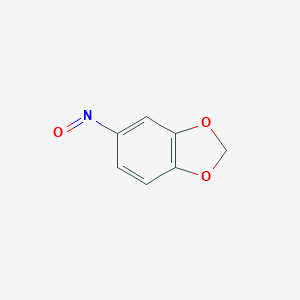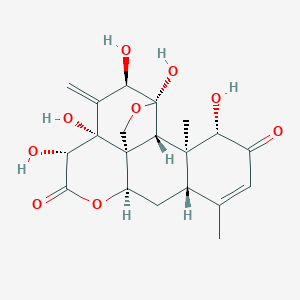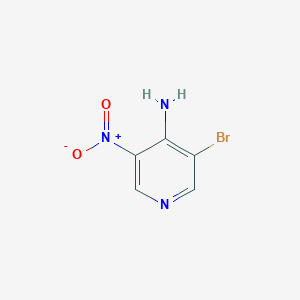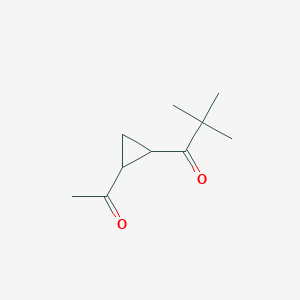![molecular formula C12H21N3O9 B114660 (2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol CAS No. 145621-07-4](/img/structure/B114660.png)
(2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol is a complex molecule that has been the subject of extensive scientific research. This molecule is a carbohydrate derivative that has been synthesized using various methods. It has been found to have important applications in the field of scientific research, particularly in the study of biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of (2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol involves its interaction with various enzymes and proteins in the body. This molecule has been found to inhibit the activity of certain enzymes, which can lead to changes in cellular function. It has also been found to stimulate the production of certain proteins, which can have beneficial effects on the body.
Biochemical and Physiological Effects
(2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol has several biochemical and physiological effects on the body. It has been found to regulate glucose metabolism, which can have important implications for the treatment of diabetes. It has also been found to have anti-inflammatory and antioxidant effects, which can have beneficial effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol in lab experiments is its ability to interact with various enzymes and proteins in the body. This can lead to changes in cellular function, which can be studied in detail. However, one of the limitations of using this molecule in lab experiments is its complex structure, which can make it difficult to synthesize and work with.
Zukünftige Richtungen
There are several future directions for the study of (2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol. One of the most important directions is the development of new drugs and therapies for various diseases. This molecule has been found to have important applications in the treatment of diabetes, inflammation, and oxidative stress. Another future direction is the study of its interaction with various enzymes and proteins in the body, which can lead to a better understanding of cellular function. Additionally, the development of new synthesis methods for this molecule can lead to more efficient and cost-effective production.
Synthesemethoden
The synthesis of (2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol is a complex process that involves several steps. One of the most common methods of synthesis involves the use of protecting groups, which are used to prevent unwanted reactions from occurring during the synthesis process. The protected molecule is then deprotected to obtain the final product. Other methods of synthesis include the use of enzymes and chemical reactions, such as esterification and glycosylation.
Wissenschaftliche Forschungsanwendungen
(2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol has several important applications in scientific research. One of the most important applications is in the study of biochemical and physiological processes. This molecule has been found to interact with various enzymes and proteins in the body, which can lead to changes in cellular function. It has also been used in the development of new drugs and therapies for various diseases.
Eigenschaften
CAS-Nummer |
145621-07-4 |
|---|---|
Produktname |
(2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol |
Molekularformel |
C12H21N3O9 |
Molekulargewicht |
351.31 g/mol |
IUPAC-Name |
(2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol |
InChI |
InChI=1S/C12H21N3O9/c1-3-10(8(19)9(20)11(21)22-3)24-12-5(14-15-13)7(18)6(17)4(2-16)23-12/h3-12,16-21H,2H2,1H3/t3-,4+,5-,6+,7+,8-,9+,10-,11+,12-/m0/s1 |
InChI-Schlüssel |
ZFBJUDQCVOFHPT-UEHLDKPZSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O)O)O)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N=[N+]=[N-] |
SMILES |
CC1C(C(C(C(O1)O)O)O)OC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-] |
Kanonische SMILES |
CC1C(C(C(C(O1)O)O)O)OC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-] |
Synonyme |
2-azido-2-beta-D-mannopyranosyl-(1,4)-L-rhamnopyranose 2-azido-2-deoxymannopyranosyl-(1,4)-rhamnopyranose 2AMR |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



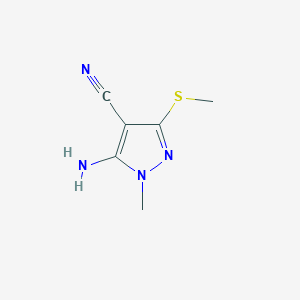



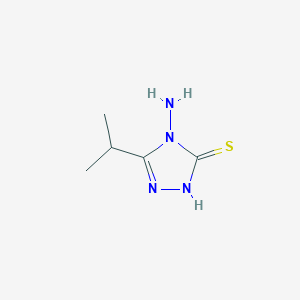
![N,N,N',N'-Tetraphenyl[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine](/img/structure/B114602.png)
